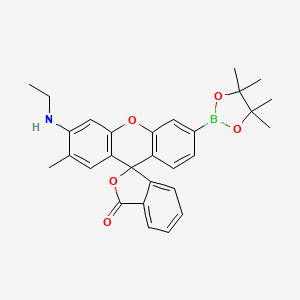
NucPE1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nuclear Peroxy Emerald 1 (NucPE1) is a nuclear-localized fluorescent hydrogen peroxide probe. It is specifically designed to selectively accumulate in the nuclei of various mammalian cell lines and whole model organisms like Caenorhabditis elegans. This compound is used to monitor reactive oxygen species (ROS) fluxes within the sensitive organelle, providing insights into oxidative stress responses and cellular signaling mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nuclear Peroxy Emerald 1 involves the preparation of a fluorophore that can react with hydrogen peroxide to produce a fluorescent signal. The compound exhibits two primary absorptions in the visible region (λabs=468 nm, ε=27,300 M-1cm-1; λabs=490 nm, ε=26,000 M-1cm-1) and a weak emission (λem=530 nm, Φ=0.117). Upon reaction with hydrogen peroxide, it converts to a fluorophore with enhanced emission (λem=530 nm, Φ=0.626) .
Industrial Production Methods
The industrial production of Nuclear Peroxy Emerald 1 is not extensively documented. it is typically synthesized in research laboratories under controlled conditions to ensure high purity and specificity for its intended use in scientific studies .
Analyse Des Réactions Chimiques
Types of Reactions
Nuclear Peroxy Emerald 1 primarily undergoes oxidation reactions. The reaction with hydrogen peroxide induces a fluorescence increase, converting it to a highly fluorescent form .
Common Reagents and Conditions
Reagents: Hydrogen peroxide (H2O2)
Major Products Formed
The major product formed from the reaction of Nuclear Peroxy Emerald 1 with hydrogen peroxide is a fluorescent compound that exhibits a significant increase in fluorescence emission at 530 nm .
Applications De Recherche Scientifique
Nuclear Peroxy Emerald 1 has a wide range of applications in scientific research:
Chemistry: Used to study the dynamics of hydrogen peroxide within cellular nuclei.
Biology: Helps in understanding the role of reactive oxygen species in cellular signaling and oxidative stress responses.
Medicine: Provides insights into the mechanisms of diseases related to oxidative stress and aging.
Industry: Utilized in the development of diagnostic tools and assays for monitoring oxidative stress in various biological systems
Mécanisme D'action
Nuclear Peroxy Emerald 1 exerts its effects by selectively accumulating in the nuclei of cells. Upon encountering hydrogen peroxide, it undergoes an oxidation reaction that results in a significant increase in fluorescence. This fluorescence change allows researchers to monitor the levels and fluxes of hydrogen peroxide within the nucleus, providing valuable information about oxidative stress and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nuclear Peroxy Yellow 1 (NucPY1): Another nuclear-localized fluorescent hydrogen peroxide probe with different spectral properties.
Mitochondrial Peroxy Yellow 1 (MitoPY1): A mitochondrial-localized probe for hydrogen peroxide.
Uniqueness
Nuclear Peroxy Emerald 1 is unique in its ability to selectively target the nuclei without appended targeting moieties. This specificity allows for precise monitoring of hydrogen peroxide levels within the nucleus, making it a valuable tool for studying nuclear oxidative stress and related cellular processes .
Propriétés
IUPAC Name |
3'-(ethylamino)-2'-methyl-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-3,9'-xanthene]-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30BNO5/c1-7-31-23-16-25-22(14-17(23)2)29(20-11-9-8-10-19(20)26(32)34-29)21-13-12-18(15-24(21)33-25)30-35-27(3,4)28(5,6)36-30/h8-16,31H,7H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPDUBPWQBBRPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=C(O3)C=C(C(=C6)C)NCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30BNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
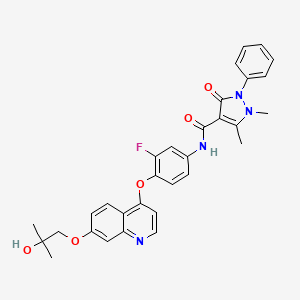
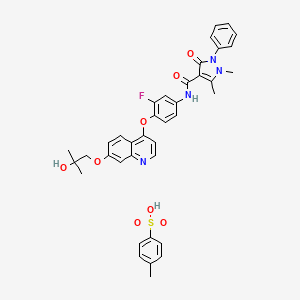
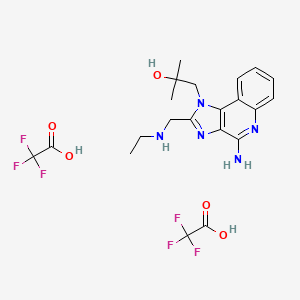
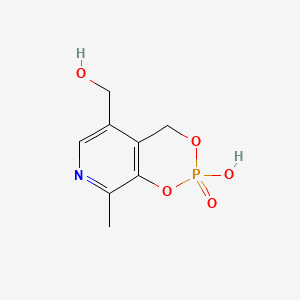
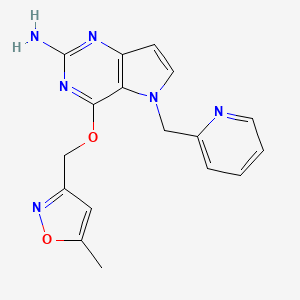
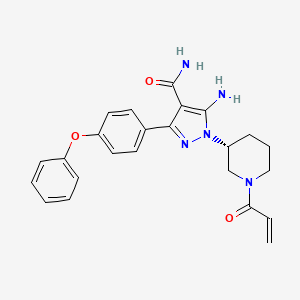
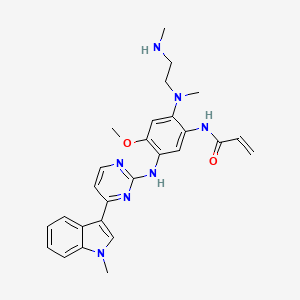
![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)
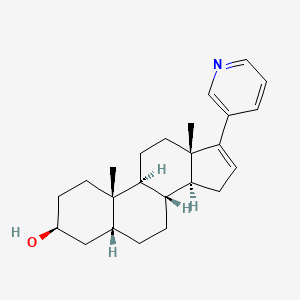
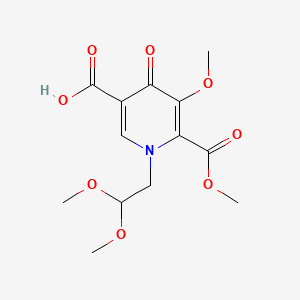
![4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;trihydrochloride](/img/structure/B560548.png)
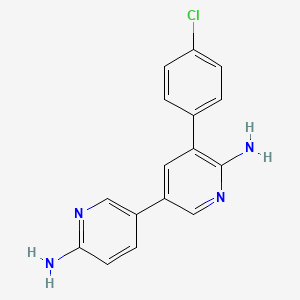
![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)
![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)
